molecular formula C13H7ClF2N2O3 B5790710 4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide

Cat. No.: B5790710
M. Wt: 312.65 g/mol
InChI Key: NGUYWFYVLFBHLK-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide is a chemical compound with the molecular formula C13H8ClF2NO3 It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated nitrobenzene with 3,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

Major Products Formed

    Reduction: 4-amino-N-(3,4-difluorophenyl)-3-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the benzamide.

Scientific Research Applications

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Research: It is used as a tool compound to study the effects of halogenated benzamides on biological systems.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-difluorophenyl)-3-nitrobenzamide
  • 4-chloro-N-(3,4-difluorophenyl)-2-nitrobenzamide
  • 4-chloro-N-(3,4-difluorophenyl)-2-hydroxybenzamide

Uniqueness

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the chlorine, fluorine, and nitro groups on the benzene ring. This unique arrangement imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-chloro-N-(3,4-difluorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2N2O3/c14-9-3-1-7(5-12(9)18(20)21)13(19)17-8-2-4-10(15)11(16)6-8/h1-6H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYWFYVLFBHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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